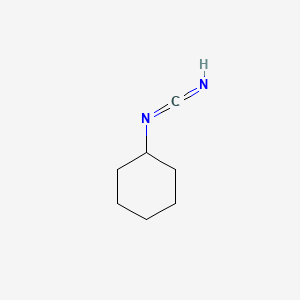

N-Cyclohexylcarbodiimide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Cyclohexylcarbodiimide is an organic compound with the chemical formula (C₆H₁₁N)₂C. It is a waxy white solid with a sweet odor. This compound is primarily used as a coupling agent in peptide synthesis, where it facilitates the formation of peptide bonds between amino acids .

準備方法

N-Cyclohexylcarbodiimide can be synthesized through several methods:

Decarboxylation of Cyclohexyl Isocyanate: This method uses phosphine oxides as a catalyst to decarboxylate cyclohexyl isocyanate, producing this compound and carbon dioxide.

Coupling of Cyclohexyl Amine and Cyclohexyl Isocyanide: This method involves the use of palladium acetate, iodine, and oxygen to couple cyclohexyl amine and cyclohexyl isocyanide, yielding this compound.

Phase Transfer Catalysis: Dicyclohexylurea is reacted with arenesulfonyl chloride and potassium carbonate in toluene, in the presence of benzyl triethylammonium chloride, to produce this compound.

化学反応の分析

Amide and Peptide Bond Formation

DCC activates carboxylic acids to form reactive intermediates for nucleophilic attack by amines, enabling efficient amide/peptide synthesis:

-

Mechanism :

-

Racemization Mitigation :

-

Optimized Conditions :

Esterification (Steglich Esterification)

DCC facilitates ester formation between carboxylic acids and alcohols, even with sterically hindered substrates:

-

Scope :

Symmetrical Anhydride Formation

In the absence of amines, DCC converts carboxylic acids into symmetrical anhydrides:

Biochemical Inhibition of F0_00F1_11-ATP Synthase

DCC (as DCCD) covalently modifies the c-subunit of ATP synthase, blocking proton translocation:

-

Reaction Site : Carboxyl group (Asp/Glu) in the proton channel .

-

Product : Stable N-acylurea adduct causing steric hindrance .

-

Single-Molecule Impact : One DCCD molecule per F0 unit fully inhibits ATPase activity .

N-Acylurea Formation

A major side reaction reduces catalytic efficiency in carbodiimide-fueled systems:

| Parameter | Optimal Condition | Effect on N-Acylurea |

|---|---|---|

| Temperature | 5°C | Reduces by 50% vs 35°C |

| pH | 5.0 | 58% selectivity vs −3% at pH7 |

| Additives | 10 mM pyridine | Decreases from 39% to 1% |

Miscellaneous Reactions

科学的研究の応用

N-Cyclohexylcarbodiimide has a wide range of applications in scientific research:

作用機序

The primary mechanism of action of N-Cyclohexylcarbodiimide involves the activation of carboxyl groups, facilitating their reaction with amines to form peptide bonds. The compound forms an O-acylisourea intermediate, which is then aminolyzed to produce the desired peptide . This mechanism is crucial in peptide synthesis, where precise control over the formation of peptide bonds is required.

類似化合物との比較

N-Cyclohexylcarbodiimide is often compared with other carbodiimides such as N,N’-Diisopropylcarbodiimide and N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide:

N,N’-Diisopropylcarbodiimide: This compound is similar in its use as a coupling agent but has different solubility and reactivity properties.

N-Ethyl-N’-(3-dimethylaminopropyl)carbodiimide: Commonly used in aqueous solutions, this compound is preferred for certain biological applications due to its water solubility.

This compound is unique in its balance of reactivity and stability, making it a versatile reagent in both organic synthesis and industrial applications.

生物活性

N-Cyclohexylcarbodiimide, commonly referred to as DCC, is a carbodiimide compound primarily used as a coupling agent in organic synthesis, particularly in peptide synthesis. Its biological activities extend beyond its synthetic applications, making it a subject of interest in various biochemical and pharmacological studies.

DCC functions by activating carboxylic acids to form highly electrophilic intermediates, facilitating the formation of amide bonds. This mechanism is crucial in peptide synthesis, where DCC enhances the nucleophilic attack of amino groups on activated carboxyl groups, thus promoting the condensation reaction necessary for peptide bond formation .

Biological Activities

- Inhibition of ATPases : DCC has a well-documented inhibitory effect on various ATPases, including proton-translocating ATPases and Ca²⁺-ATPases. This property has been utilized to study membrane transport systems and enzyme complexes in mitochondria and other cellular structures . For instance:

- Antibacterial Activity : Recent studies have shown that DCC exhibits antibacterial properties, particularly when used in combination with other agents such as silybin. This combination has demonstrated increased efficacy against multidrug-resistant bacteria like Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) . The synergistic effects enhance the antibacterial activity of silybin, suggesting potential therapeutic applications in treating infections caused by resistant strains.

- Bioenergetic Studies : DCC's role in bioenergetics includes its use as a tool to investigate the mechanisms of proton translocation and energy production in cellular respiration. Studies have shown that DCC can affect mitochondrial function by altering ATP turnover rates without directly inhibiting respiration .

- Impact on Neutrophils : DCC has been reported to induce a respiratory burst in guinea pig peritoneal neutrophils, leading to increased oxygen consumption. This effect involves activation of NADPH oxidase and subsequent superoxide production, which are critical for the immune response .

Case Studies

- Study on Antiplasmodial Activity : In research focusing on antiplasmodial and antibacterial compounds derived from natural sources, it was found that esterification processes involving DCC enhanced the biological activity of certain compounds against malaria parasites and bacteria . The study utilized various assays to evaluate the effectiveness of these compounds.

- Synergistic Effects with Silybin : A study examined the synergistic effects of combining silybin with DCC against clinical isolates of bacteria. The results indicated that while silybin alone had moderate activity against MRSA, its combination with DCC significantly improved its effectiveness against Pseudomonas aeruginosa .

Data Tables

特性

CAS番号 |

18428-28-9 |

|---|---|

分子式 |

C7H12N2 |

分子量 |

124.18 g/mol |

InChI |

InChI=1S/C7H12N2/c8-6-9-7-4-2-1-3-5-7/h7-8H,1-5H2 |

InChIキー |

PBMIETCUUSQZCG-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)N=C=N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。